- Synthesis of Novel Pterocarpen Analogues via [3 + 2] Coupling-Elimination Cascade of α,α-Dicyanoolefins with Quinone Monoimines, Journal of Heterocyclic Chemistry, 2019, 56(5), 1672-1683
Cas no 93742-85-9 (5-Fluoro-1-tetralone)
5-Fluoro-1-tetralone Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluoro-1-tetralone
- 1(2H)-Naphthalenone, 5-fluoro-3,4-dihydro-
- 5-fluoro-3,4-dihydro-2H-naphthalen-1-one
- 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
- 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenone
- 5-FLUORO-3,4-DIHYDRO-1(2H)-NAPHTHALENONE
- 5-Fluoro-alpha-Tetralone;2(1H)-Naphthalenone,5-fluoro-3,4-dihydro-(9CI);5-fluoro-3,4-dihydronaphthalen-1(2H)-one;5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
- BCP27913
- SCHEMBL1151120
- DTXSID80573267
- AM9509
- 5-Fluorotetralin-1-one
- DS-13063
- 5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- MFCD08234371
- AB43579
- FT-0659852
- 5-fluorotetralone
- ALVLPJZOYNSRRX-UHFFFAOYSA-N
- A25860
- AKOS006284988
- 5-Fluoro-alpha-Tetralone
- EN300-128050
- J-517496
- AC-31624
- CS-B0543
- 93742-85-9
- 5-Fluoro-3,4-dihydro-1(2H)-naphthalenone (ACI)
- SY042708
-
- MDL: MFCD08234371
- Inchi: 1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2
- InChI Key: ALVLPJZOYNSRRX-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2C(CCCC=21)=O
Computed Properties
- Exact Mass: 164.06400
- Monoisotopic Mass: 164.063743068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.198
- Boiling Point: 265.6℃ at 760 mmHg
- Flash Point: 265.6 °C at 760 mmHg
- Refractive Index: 1.542
- PSA: 17.07000
- LogP: 2.34470
5-Fluoro-1-tetralone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
5-Fluoro-1-tetralone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F894972-1g |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | ≥95% | 1g |
¥3,016.80 | 2022-01-12 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-1g |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 97% | 1g |
2077.7CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-5g |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 97% | 5g |
7886.79CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-500mg |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 97% | 500mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-250mg |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 97% | 250mg |
1161.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-100mg |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 97% | 100mg |
992.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-50mg |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 97% | 50mg |
831.08CNY | 2021-05-08 | |
| TRC | F257505-100mg |
5-Fluoro-1-tetralone |
93742-85-9 | 100mg |
$ 155.00 | 2022-06-05 | ||
| TRC | F257505-250mg |
5-Fluoro-1-tetralone |
93742-85-9 | 250mg |
$ 325.00 | 2022-06-05 | ||
| TRC | F257505-500mg |
5-Fluoro-1-tetralone |
93742-85-9 | 500mg |
$ 515.00 | 2022-06-05 |
5-Fluoro-1-tetralone Production Method
Production Method 1
Production Method 2
- Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic Investigations, Chemistry - A European Journal, 2015, 21(14), 5561-5583
Production Method 3
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 30 min, 50 °C; 50 °C → rt
1.3 Solvents: Dimethylformamide ; rt; 1 h, 150 °C; 150 °C → rt
1.4 Solvents: Water ; 1.5 h, 150 °C
- Preparation of benzimidazole derivatives as ORL-1 receptor agonists for treatment of central nervous system diseases, World Intellectual Property Organization, , ,
Production Method 4
- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760
Production Method 5
1.2 Solvents: Toluene ; 1 h, reflux
- Preparation of heterocycle-substituted N-benzoxazinylpropanamides as glucocorticoid receptor binders and agonists for the treatment of inflammatory, allergic and skin diseases, World Intellectual Property Organization, , ,
Production Method 6
- Preparation of indanylideneacetamides, naphthylideneacetamides, and benzopyranylideneacetamides as muscle relaxants., United States, , ,
Production Method 7
- Preparation of substituted N-(spiro[indene-2,7'-quinazolin]-4'-yl)piperazines as Kras G12C inhibitors, World Intellectual Property Organization, , ,
Production Method 8
1.2 Reagents: Thionyl chloride ; 2 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ; 19 h, rt
- Preparation of cercosporamide derivatives having hypoglycemic effect, Japan, , ,
Production Method 9
- Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement, Angewandte Chemie, 2013, 52(35), 9266-9270
Production Method 10
1.2 Reagents: Aluminum chloride ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
- Preparation of purinones and imidazopyridinones as JAK3 kinase inhibitors useful as immunosuppressants, United States, , ,
Production Method 11
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Solvents: Water ; cooled
- Preparation of 7-substituted purine derivatives as inhibitors of tyrosine kinase Jak3 for immunosuppression, United States, , ,
Production Method 12
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; cooled
- Preparation of 7-substituted purine derivatives as immunosuppressants, World Intellectual Property Organization, , ,
Production Method 13
1.2 Reagents: Aluminum chloride ; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
- Preparation of purine and imidazopyridine derivatives for immunosuppression, World Intellectual Property Organization, , ,
Production Method 14
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 30 min, rt; 2 h, rt
1.5 2 h, rt → 90 °C
1.6 Reagents: Water Solvents: Dichloromethane ; cooled
- Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation, Nature Chemistry, 2017, 9(6), 558-562
Production Method 15
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, -10 °C
1.3 Reagents: Water ; cooled
- Preparation of substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands for the treatment of pain, World Intellectual Property Organization, , ,
Production Method 16
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
- Preparation of substituted fluoroethylcyano guanidines as therapeutic α2 adrenergic agents, United States, , ,
Production Method 17
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
- Preparation of substituted fluoroethyl ureas as alpha 2 adrenergic agents, United States, , ,
Production Method 18
- Preparation of cercosporamide derivatives having hypoglycemic effect, World Intellectual Property Organization, , ,
Production Method 19
- Preparation of indan-1-ylideneacetamides and analogs as muscle relaxants, World Intellectual Property Organization, , ,
5-Fluoro-1-tetralone Raw materials
- Dimethyl malonate
- 2-(2-Fluorophenyl)ethanol
- 2-Butenoic acid, 4-(2-fluorophenyl)-4-oxo-
- 4-(2-Fluorophenyl)butanal
- 4-(2-Fluorophenyl)butanoic acid
- (2-Carboxyethyl)-triphenylphosphonium Chloride
- 2-Fluorobenzaldehyde
- 4-(2-Fluorophenyl)butyryl chloride
- 5-Amino-3,4-dihydronaphthalen-1(2H)-one
- 4-(2-Fluorophenyl)butanenitrile
- 4-(3-Fluorophenyl)butanoic acid
5-Fluoro-1-tetralone Preparation Products
5-Fluoro-1-tetralone Suppliers
5-Fluoro-1-tetralone Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 5-Fluoro-1-tetralone
5-Fluoro-1-tetralone (CAS No. 93742-85-9): A Comprehensive Overview
5-Fluoro-1-tetralone, also known by its CAS registry number 93742-85-9, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetralones, which are derivatives of tetralin (also known as 1,2,3,4-tetrahydronaphthalene). The presence of a fluorine atom at the fifth position of the tetralone ring introduces unique electronic and structural properties, making it a subject of interest for researchers exploring its potential applications in drug design and material science.
The molecular structure of 5-fluoro-1-tetralone consists of a naphthalene-like framework with a ketone group at the first position and a fluorine substituent at the fifth position. This arrangement imparts distinct electronic characteristics, including increased electrophilicity at the carbonyl group due to the electron-withdrawing effect of the fluorine atom. Recent studies have highlighted the importance of such structural features in modulating the compound's reactivity and bioavailability, making it a promising candidate for various chemical transformations and biological assays.
One of the most notable aspects of 5-fluoro-1-tetralone is its role in synthetic chemistry as an intermediate in the synthesis of more complex molecules. Researchers have employed this compound as a building block for constructing bioactive compounds with potential therapeutic applications. For instance, its participation in enantioselective reactions has been explored to synthesize chiral tetralone derivatives, which are valuable in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders.
In terms of pharmacological applications, 5-fluoro-1-tetralone has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that this compound exhibits moderate inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. While its activity is not as potent as that of established nonsteroidal anti-inflammatory drugs (NSAIDs), ongoing research aims to optimize its structure to enhance its therapeutic efficacy while minimizing adverse effects.
Another area where 5-fluoro-1-tetralone has shown promise is in material science, particularly in the development of advanced materials with tailored electronic properties. The fluorine substituent introduces a degree of electron deficiency into the aromatic system, which can be exploited to create materials with enhanced electrical conductivity or photovoltaic properties. Preliminary studies have explored its use as a precursor for synthesizing organic semiconductors, though further research is required to fully realize its potential in this domain.
From a synthetic perspective, 5-fluoro-1-tetralone can be synthesized via several routes, including Friedel-Crafts acylation and subsequent fluorination reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and environmental impact associated with its production. These developments have facilitated access to larger quantities of the compound for both academic research and industrial applications.
In conclusion, 5-fluoro-1-tetralone (CAS No. 93742-85-9) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel compounds with therapeutic or material-based applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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